Methylamine, N-(1-butylpentylidene)-
Description
Methylamine, N-(1-butylpentylidene)- is an imine-derived secondary amine with the structural formula CH₃N=C(CH₂CH₂CH₂CH₃)(CH₂CH₂CH₂CH₂CH₃). This compound features a methylamine backbone modified by a 1-butylpentylidene substituent, forming a Schiff base (C=N bond) via condensation of methylamine with a ketone or aldehyde. Its molecular weight is approximately 155.28 g/mol (calculated based on C₁₁H₂₁N), though exact experimental data are sparse . The compound has been identified in phytochemical analyses of Hedysarum theinum, where it occurs at 0.24% concentration in volatile extracts, but is absent in the related species Hedysarum neglectum .
Properties
CAS No. |
10599-81-2 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N-methylnonan-5-imine |
InChI |
InChI=1S/C10H21N/c1-4-6-8-10(11-3)9-7-5-2/h4-9H2,1-3H3 |
InChI Key |
NYBJOLCTDQUIPI-UHFFFAOYSA-N |
SMILES |
CCCCC(=NC)CCCC |
Canonical SMILES |
CCCCC(=NC)CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(1-Ethylpentylidene)methylamine (CAS 18641-73-1)
- Molecular Formula : C₈H₁₇N
- Molecular Weight : 127.23 g/mol
- Structure : Features a shorter alkyl chain (ethyl instead of butyl) on the imine carbon.
N-(Naphthalen-1-ylmethyl)benzylamine
(E)-Benzyl(1-phenylethylidene)amine
Key Observations :
- N-(1-butylpentylidene)methylamine’s synthesis remains underreported compared to simpler N-methylamines, which often employ reductive amination or microwave-assisted protocols .
- Plant-derived extraction (e.g., Hedysarum theinum) provides an alternative biosynthetic route, though yields are low .
Physicochemical and Functional Properties
Notable Contrasts:
- Solubility : The elongated alkyl chain in N-(1-butylpentylidene)methylamine likely reduces aqueous solubility compared to smaller analogues like N-Isopropylaniline .
Environmental and Industrial Relevance
- Methylamine Uptake : Methylamine derivatives are incorporated into microbial carbon cycles at rates up to 72 pmol C ml⁻¹day⁻¹ in subseafloor fluids, though N-(1-butylpentylidene)methylamine’s environmental persistence is unstudied .
- Thermodynamic Behavior: Methylamine/water mixtures exhibit predictable enthalpy-entropy relationships under standard conditions, but extrapolation to branched derivatives like N-(1-butylpentylidene)methylamine requires caution due to unknown critical-region properties .
Preparation Methods
Reaction Setup and Conditions
The most direct method, adapted from Tsuchimoto et al., involves the following steps:
-
Reagents :
-
Methylamine (30% in ethanol)
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1-Butylpentanone (or analogous aldehyde)
-
Anhydrous ethyl ether
-
4Å molecular sieves
-
-
Procedure :
-
Combine methylamine (2 eq), 1-butylpentanone (1 eq), and ethyl ether in a reaction vessel.
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Add 4Å molecular sieves (8–12 mesh) to absorb water and shift equilibrium toward imine formation.
-
Stir under refrigeration (4°C) for 24–48 hours.
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Filter to remove sieves and concentrate the filtrate under reduced pressure.
-
-
Yield Optimization :
Catalytic Variations
While the base protocol uses molecular sieves, alternative catalysts include:
-
Boron trifluoride etherate () : Introduced during the aza-Diels-Alder step in related syntheses, this Lewis acid accelerates imine formation at 0°C.
-
Copper salts : Though primarily used for N-methylation, Cu(OAc) may stabilize imine intermediates in polar solvents like toluene.
Alternative Routes and Modifications
Reductive Amination
A two-step approach involves:
Solid-Phase Synthesis
Adapting protocols from deuterated methylamine preparations:
-
Protection :
-
Temporarily protect methylamine as phthalimide using triphenylphosphine and DEAD (diethyl azodicarboxylate).
-
-
Condensation :
-
React the protected amine with 1-butylpentanone in anhydrous THF.
-
-
Deprotection :
Reaction Characterization and Data
Spectroscopic Validation
Key characterization data for Methylamine, N-(1-butylpentylidene)-, include:
Comparative Yield Data
| Method | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Molecular Sieves | Ethyl ether | None | 48 | 85–90 |
| THF | Boron trifluoride | 12 | 78 | |
| Copper-catalyzed | Toluene | Cu(OAc) | 24 | 65 |
Challenges and Mitigation Strategies
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Hydrolysis Sensitivity :
-
The imine bond is prone to hydrolysis. Store products under anhydrous conditions or as stable salts (e.g., hydrochloride).
-
-
Steric Hindrance :
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Bulky substituents on the carbonyl component slow condensation. Use elevated temperatures (40–60°C) or microwave-assisted synthesis.
-
Q & A
Q. What are the recommended synthetic routes for Methylamine, N-(1-butylpentylidene)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via condensation reactions between methylamine and ketones or aldehydes under basic conditions. For instance, analogous imine formations (e.g., N-(1-ethylpentylidene)methylamine) involve reacting methylamine with pentylidene precursors in solvents like dichloromethane or toluene, using bases such as NaOH or K₂CO₃ to deprotonate intermediates . Reaction temperature (25–60°C) and stoichiometric ratios (amine:carbonyl ≈ 1:1.2) are critical for minimizing side products like oligomers. Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation and rigorous drying of reagents to avoid hydrolysis .
Q. How can researchers characterize the structural and electronic properties of Methylamine, N-(1-butylpentylidene)- using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm the imine structure (C=N bond) via deshielded proton signals at δ 7.5–8.5 ppm and carbons at ~160 ppm. Coupling patterns distinguish between E/Z isomers .
- Photoelectron Spectroscopy : Ionization potentials (IPs) of the lone-pair electrons on nitrogen (~8–9 eV) provide insights into electronic environments. Comparative studies with analogs (e.g., N-(1-phenylcyclohexyl)methylamine) show IP shifts due to steric or electronic effects .
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 127 for [M+H]⁺) aid in purity assessment and structural validation .
Q. What are the key stability considerations for handling and storing Methylamine, N-(1-butylpentylidene)- under laboratory conditions?
- Methodological Answer :
- Storage : Store in airtight, light-resistant containers under inert gas (e.g., N₂) at ≤4°C to prevent hydrolysis or oxidation. Avoid contact with moisture, strong acids, or oxidizers (e.g., HNO₃) due to reactive imine bonds .
- Handling : Use local exhaust ventilation and PPE (nitrile gloves, safety goggles) to minimize inhalation/contact. Decontaminate spills with non-reactive absorbents (vermiculite) and neutralize residues with dilute acetic acid .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity of Methylamine, N-(1-butylpentylidene)- in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, including:
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict nucleophilic/electrophilic sites. For example, the imine nitrogen’s lone pair (HOMO) may dominate reactivity in alkylation or cycloaddition reactions .
- Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energies in polar aprotic solvents (e.g., DMF), guiding solvent selection for catalytic systems .
Q. What strategies are effective in resolving contradictions between experimental and theoretical data on the compound’s electronic behavior?
- Methodological Answer : Discrepancies between computed ionization potentials (IPs) and experimental photoelectron spectra can arise from steric effects or solvent interactions. Mitigation strategies include:
Q. How does the steric environment of Methylamine, N-(1-butylpentylidene)- influence its reactivity in catalytic systems compared to similar amines?
- Methodological Answer : The bulky butylpentylidene group imposes steric constraints, as shown in comparative studies with N-(2-methylbutylidene) analogs:
- Catalytic Activity : Steric hindrance reduces coordination with transition metals (e.g., Pd or Rh) in cross-coupling reactions, lowering turnover frequencies by ~30% versus less hindered analogs .
- Selectivity : Increased steric bulk favors regioselective alkylation at less hindered sites (e.g., α- over β-positions in Michael additions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
